
Methyl 2-hexyldecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hexyldecanoate is an ester compound with the molecular formula C18H36O2. It is derived from 2-hexyldecanoic acid and methanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is also of interest in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hexyldecanoate can be synthesized through the esterification of 2-hexyldecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 2-hexyldecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-hexyldecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products
Hydrolysis: 2-Hexyldecanoic acid and methanol.
Reduction: 2-Hexyldecanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Methyl 2-hexyldecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form liposomes.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
作用機序
The mechanism of action of methyl 2-hexyldecanoate in biological systems involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.
類似化合物との比較
Similar Compounds
- Ethyl 2-hexyldecanoate
- Propyl 2-hexyldecanoate
- Butyl 2-hexyldecanoate
Comparison
Methyl 2-hexyldecanoate is unique among its analogs due to its specific ester group, which influences its physical and chemical properties. For instance, the methyl ester has a lower molecular weight and boiling point compared to its ethyl, propyl, and butyl counterparts. These differences can affect the compound’s volatility, solubility, and reactivity, making it suitable for specific applications in the flavor and fragrance industry.
特性
CAS番号 |
54889-76-8 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC名 |
methyl 2-hexyldecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-8-10-11-13-15-16(17(18)19-3)14-12-9-7-5-2/h16H,4-15H2,1-3H3 |
InChIキー |
PBRCCXNUTAGYJI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


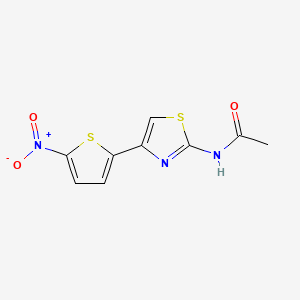
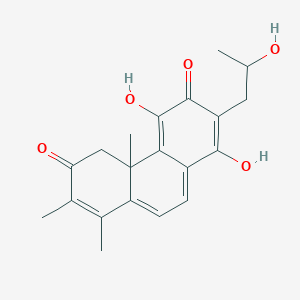
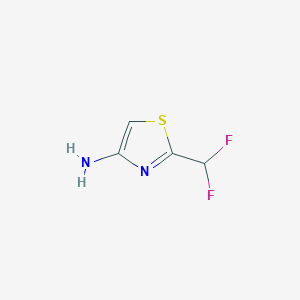
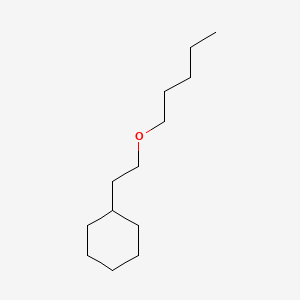
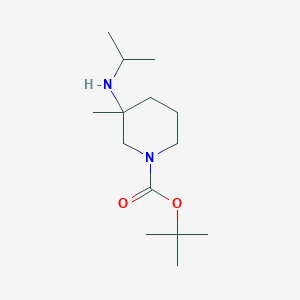
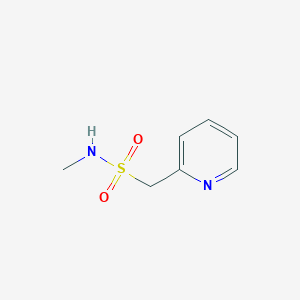
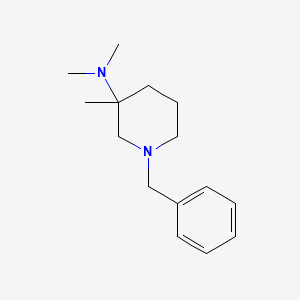
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
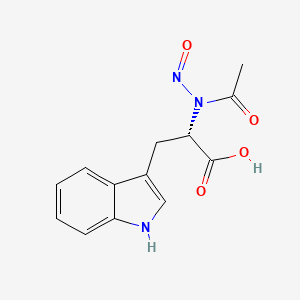
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
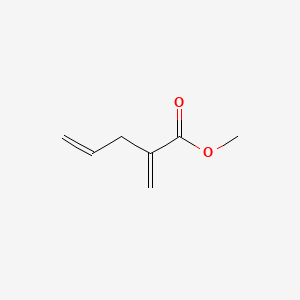
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)

